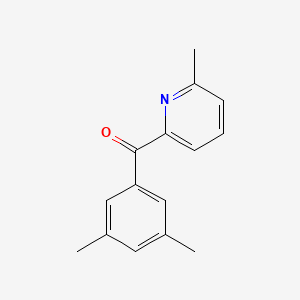

2-(3,5-Dimethylbenzoyl)-6-methylpyridine

Descripción general

Descripción

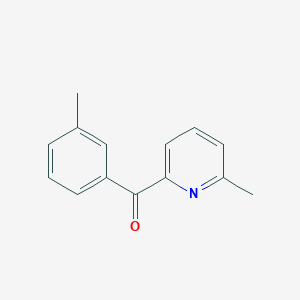

“2-(3,5-Dimethylbenzoyl)-6-methylpyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would consist of a pyridine ring substituted with a 3,5-dimethylbenzoyl group at the 2-position and a methyl group at the 6-position .Chemical Reactions Analysis

The reactivity of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to other pyridine derivatives. Pyridines typically undergo electrophilic substitution reactions more readily at the 3-position due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to those of other pyridine derivatives. Pyridines are typically polar, have a strong odor, and can act as a base .Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Application : The compound 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is used in aromatic nucleophilic substitution reactions .

- Method : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

-

Crystallography

- Application : The compound (3,5-Dimethylphenyl)[8-(3,5-Dimethylbenzoyl)-2, 7-Dimethoxynaphthalen-1-yl] Methanone has been studied in the field of crystallography .

- Method : The crystal structure and the dynamic feature of molecular structure in solution for this compound are revealed by X-ray crystallographic analysis and VT-NMR measurements .

- Results : The molecule of the title compound is located on a twofold rotation axis. The two benzoyl groups are situated in an opposite direction .

-

Chemical Synthesis

-

Production of Derivatives

- Application : “3,5-Dimethylbenzoyl chloride” is another compound that can be derived from “3,5-Dimethylbenzoic acid”, which is structurally similar to "2-(3,5-Dimethylbenzoyl)-6-methylpyridine" .

- Method : The production of “3,5-Dimethylbenzoyl chloride” typically involves the reaction of “3,5-Dimethylbenzoic acid” with thionyl chloride or phosphorus pentachloride .

- Results : The product, “3,5-Dimethylbenzoyl chloride”, is a useful reagent in organic synthesis .

-

Chemical Synthesis

-

Production of Derivatives

- Application : “3,5-Dimethylbenzoyl chloride” is another compound that can be derived from “3,5-Dimethylbenzoic acid”, which is structurally similar to "2-(3,5-Dimethylbenzoyl)-6-methylpyridine" .

- Method : The production of “3,5-Dimethylbenzoyl chloride” typically involves the reaction of “3,5-Dimethylbenzoic acid” with thionyl chloride or phosphorus pentachloride .

- Results : The product, “3,5-Dimethylbenzoyl chloride”, is a useful reagent in organic synthesis .

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. Pyridine derivatives have found use in many areas, including the pharmaceutical industry, the manufacture of dyes and resins, and as solvents and reagents in chemistry .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGPAYRBLLGPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylbenzoyl)-6-methylpyridine | |

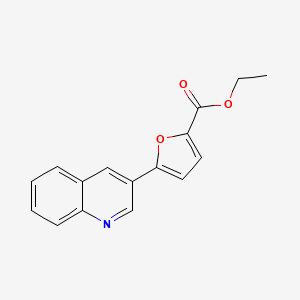

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

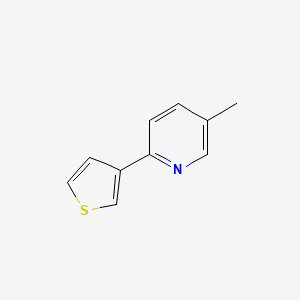

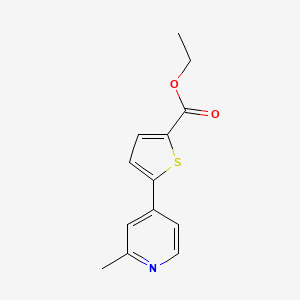

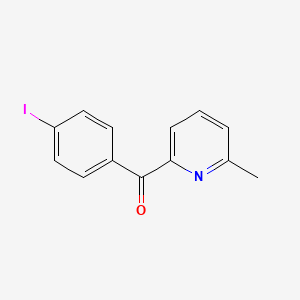

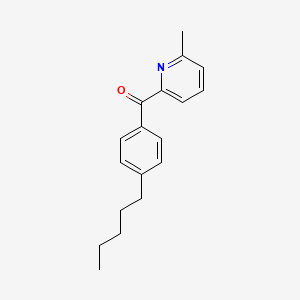

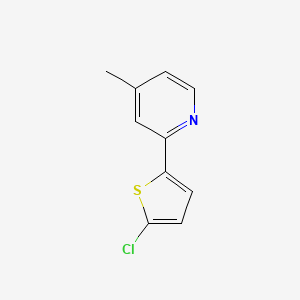

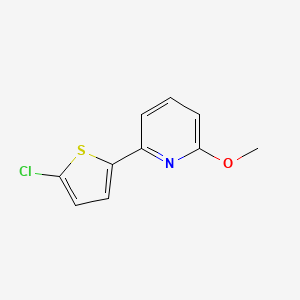

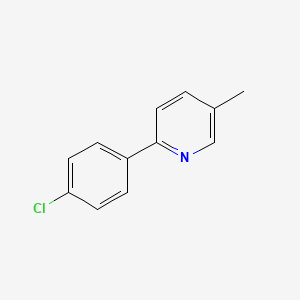

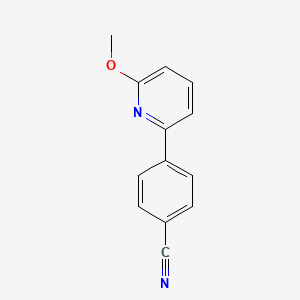

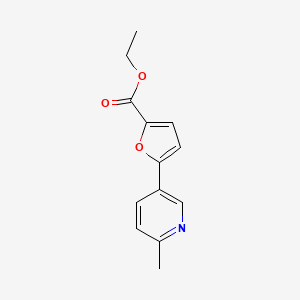

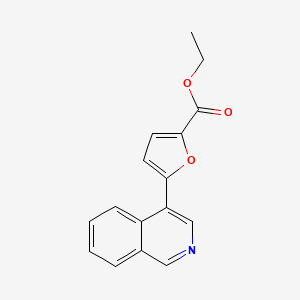

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.